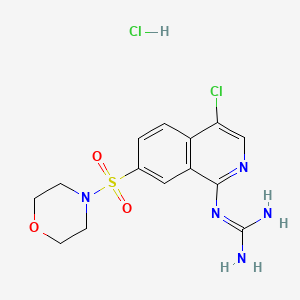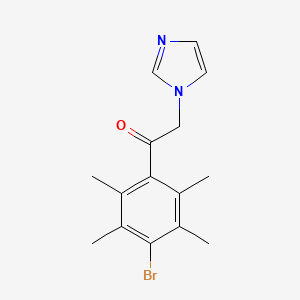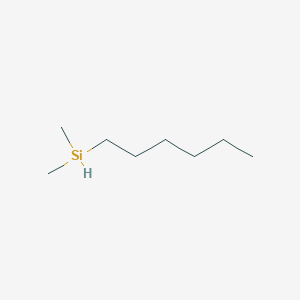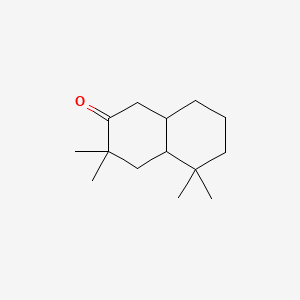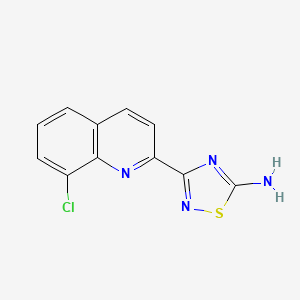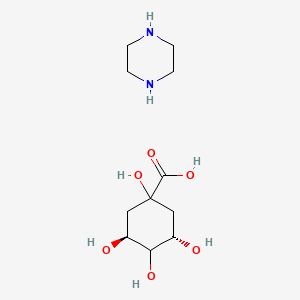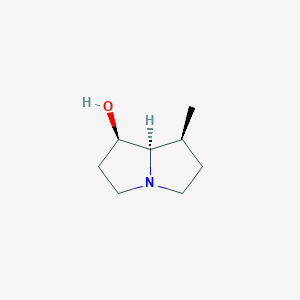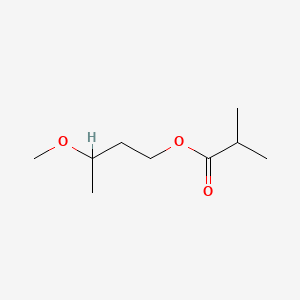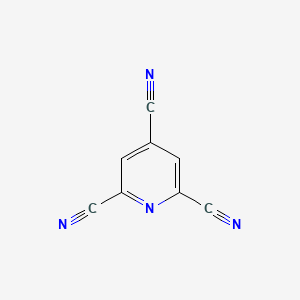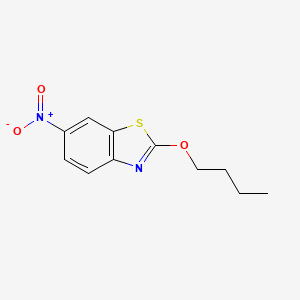
2-Butoxy-6-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-6-nitro-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-6-nitro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with butoxy-substituted nitrobenzaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave irradiation to accelerate the reaction rate and improve yield. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 2-Butoxy-6-amino-1,3-benzothiazole.
Substitution: Various alkyl or aryl-substituted benzothiazoles.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-Butoxy-6-nitro-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Butoxy-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-nitro-1,3-benzothiazole
- 2-(2-Hydroxyphenyl)-6-nitrobenzothiazole
- 2-(2-Hydroxyphenyl)-6-cyanobenzothiazole
Uniqueness
2-Butoxy-6-nitro-1,3-benzothiazole is unique due to its butoxy substituent, which imparts specific chemical and biological properties. This differentiates it from other similar compounds, such as those with hydroxy or cyano substituents, which may exhibit different reactivity and biological activities.
Properties
CAS No. |
5407-58-9 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-butoxy-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2O3S/c1-2-3-6-16-11-12-9-5-4-8(13(14)15)7-10(9)17-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VUIYBOLQYRHLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


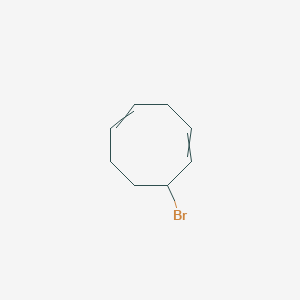
![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
